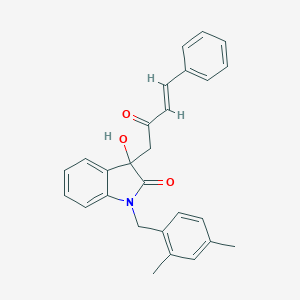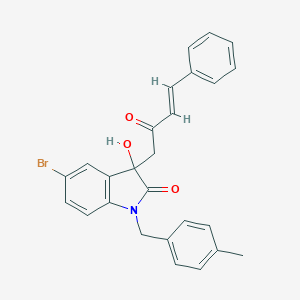
1-(2,4-dimethylbenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-dimethylbenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one, also known as CEP-33779, is a small molecule inhibitor of the NF-κB pathway. This molecule has shown promising results in preclinical studies and has the potential to be used in the treatment of various diseases, including cancer and inflammatory disorders.
作用機序
1-(2,4-dimethylbenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one inhibits the NF-κB pathway by blocking the phosphorylation and degradation of IκBα, which in turn prevents the translocation of NF-κB to the nucleus and the subsequent activation of pro-inflammatory genes.
Biochemical and Physiological Effects:
1-(2,4-dimethylbenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has been shown to have anti-inflammatory and anti-tumor effects in preclinical models. The molecule has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the proliferation and survival of cancer cells.
実験室実験の利点と制限
One of the main advantages of 1-(2,4-dimethylbenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one is its specificity for the NF-κB pathway, which minimizes off-target effects. However, the molecule has limited solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several potential future directions for the study of 1-(2,4-dimethylbenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one. One area of interest is the development of more potent and selective inhibitors of the NF-κB pathway. Additionally, further studies are needed to determine the optimal dosing and administration of 1-(2,4-dimethylbenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one for different diseases and patient populations. Finally, clinical trials are needed to determine the safety and efficacy of 1-(2,4-dimethylbenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one in humans.
合成法
The synthesis of 1-(2,4-dimethylbenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one involves several steps, including the condensation of 2,4-dimethylbenzaldehyde with methyl acetoacetate to form 1-(2,4-dimethylbenzyl)-3-methyl-4-oxo-2-pentene, which is then reacted with indoline-2,3-dione to form the final product.
科学的研究の応用
1-(2,4-dimethylbenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has been extensively studied in preclinical models and has shown promising results in the treatment of various diseases, including cancer, inflammatory disorders, and autoimmune diseases. The molecule has been shown to inhibit the NF-κB pathway, which is involved in the regulation of immune and inflammatory responses.
特性
製品名 |
1-(2,4-dimethylbenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one |
|---|---|
分子式 |
C27H25NO3 |
分子量 |
411.5 g/mol |
IUPAC名 |
1-[(2,4-dimethylphenyl)methyl]-3-hydroxy-3-[(E)-2-oxo-4-phenylbut-3-enyl]indol-2-one |
InChI |
InChI=1S/C27H25NO3/c1-19-12-14-22(20(2)16-19)18-28-25-11-7-6-10-24(25)27(31,26(28)30)17-23(29)15-13-21-8-4-3-5-9-21/h3-16,31H,17-18H2,1-2H3/b15-13+ |
InChIキー |
JTUBWWPECIDRFZ-FYWRMAATSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)/C=C/C4=CC=CC=C4)O)C |
SMILES |
CC1=CC(=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C=CC4=CC=CC=C4)O)C |
正規SMILES |
CC1=CC(=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C=CC4=CC=CC=C4)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[1-(4-chlorophenyl)-1-oxopropan-2-yl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252855.png)
![3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252856.png)
![3-hydroxy-1-(4-morpholinylmethyl)-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252858.png)
![3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252860.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252861.png)
![3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252862.png)

![3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252867.png)
![3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252869.png)
![5-bromo-3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252870.png)
![5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252876.png)
![5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252877.png)

![5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252881.png)